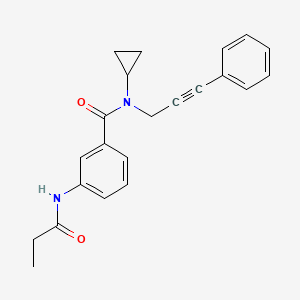![molecular formula C19H24N6 B5904620 1-[(5-methyl-1H-pyrazol-4-yl)methyl]-4-[(4-phenyl-1,2,4-triazol-3-yl)methyl]piperidine](/img/structure/B5904620.png)
1-[(5-methyl-1H-pyrazol-4-yl)methyl]-4-[(4-phenyl-1,2,4-triazol-3-yl)methyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5-methyl-1H-pyrazol-4-yl)methyl]-4-[(4-phenyl-1,2,4-triazol-3-yl)methyl]piperidine is a complex organic compound that features both pyrazole and triazole rings. These heterocyclic structures are known for their significant biological activities and are often found in various pharmacologically active compounds.
Méthodes De Préparation
The synthesis of 1-[(5-methyl-1H-pyrazol-4-yl)methyl]-4-[(4-phenyl-1,2,4-triazol-3-yl)methyl]piperidine involves multiple steps, typically starting with the preparation of the pyrazole and triazole intermediates. These intermediates are then coupled through a series of reactions to form the final compound. Common synthetic routes include:
Step 1: Synthesis of the pyrazole intermediate by reacting 5-methyl-1H-pyrazole with a suitable alkylating agent.
Step 2: Preparation of the triazole intermediate by reacting 4-phenyl-1,2,4-triazole with a suitable alkylating agent.
Step 3: Coupling of the pyrazole and triazole intermediates with piperidine under specific reaction conditions to form the final compound.
Industrial production methods typically involve optimizing these steps to achieve high yields and purity, often using automated synthesis equipment and stringent quality control measures.
Analyse Des Réactions Chimiques
1-[(5-methyl-1H-pyrazol-4-yl)methyl]-4-[(4-phenyl-1,2,4-triazol-3-yl)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole or triazole rings are replaced with other groups using appropriate reagents and conditions.
Applications De Recherche Scientifique
1-[(5-methyl-1H-pyrazol-4-yl)methyl]-4-[(4-phenyl-1,2,4-triazol-3-yl)methyl]piperidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[(5-methyl-1H-pyrazol-4-yl)methyl]-4-[(4-phenyl-1,2,4-triazol-3-yl)methyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
1-[(5-methyl-1H-pyrazol-4-yl)methyl]-4-[(4-phenyl-1,2,4-triazol-3-yl)methyl]piperidine can be compared with other similar compounds, such as:
- 1-[(5-methyl-1H-pyrazol-4-yl)methyl]-4-[(4-phenyl-1,2,3-triazol-3-yl)methyl]piperidine
- 1-[(5-methyl-1H-pyrazol-4-yl)methyl]-4-[(4-phenyl-1,2,4-triazol-5-yl)methyl]piperidine
These compounds share similar structural features but may exhibit different biological activities and properties, highlighting the uniqueness of this compound.
Propriétés
IUPAC Name |
1-[(5-methyl-1H-pyrazol-4-yl)methyl]-4-[(4-phenyl-1,2,4-triazol-3-yl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6/c1-15-17(12-20-22-15)13-24-9-7-16(8-10-24)11-19-23-21-14-25(19)18-5-3-2-4-6-18/h2-6,12,14,16H,7-11,13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOWDRPXYRDGEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CN2CCC(CC2)CC3=NN=CN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-isopropyl-2-(1-propylpiperidin-4-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5904543.png)
![6-{[4-(4-cyclohexyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}-1H-indole](/img/structure/B5904545.png)
![4-[(2-methylprop-2-en-1-yl)oxy]-N-[1-(5-methylpyridin-2-yl)ethyl]benzamide](/img/structure/B5904548.png)
![4-{[(2-chlorobenzyl)thio]acetyl}thiomorpholine 1,1-dioxide](/img/structure/B5904553.png)

![3-[(2-methylprop-2-en-1-yl)oxy]-N-(4-pyrrolidin-1-ylbutyl)benzamide](/img/structure/B5904559.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-[2-(2,5-dimethylphenoxy)ethyl]-N-methylacetamide](/img/structure/B5904566.png)

![N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-4-phenoxybutanamide](/img/structure/B5904592.png)
![(2,6-dimethylquinolin-3-yl)-[(3S,4S)-3-hydroxy-4-propan-2-yloxypyrrolidin-1-yl]methanone](/img/structure/B5904604.png)
![2-(1-{1-[(3,4-dimethylphenoxy)acetyl]piperidin-4-yl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B5904633.png)
![1-(1-allyl-3-methyl-1H-pyrazol-4-yl)-N-[(3,5-dimethyl-1-propyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5904634.png)
![N-(2-hydroxyethyl)-N-[4-(methylthio)benzyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5904642.png)
![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-1-(1H-pyrazol-1-yl)propan-2-amine](/img/structure/B5904643.png)
